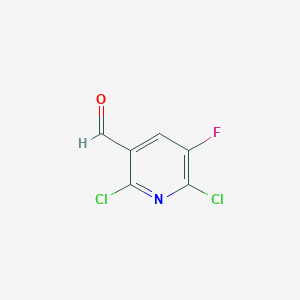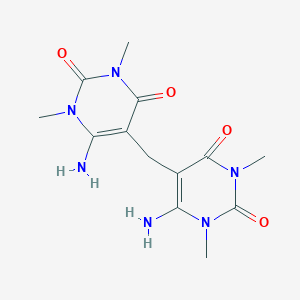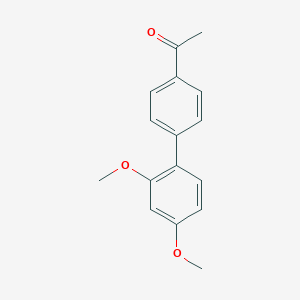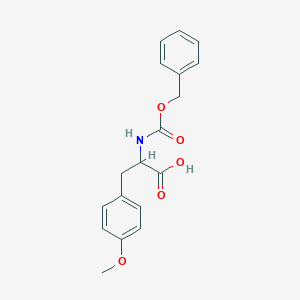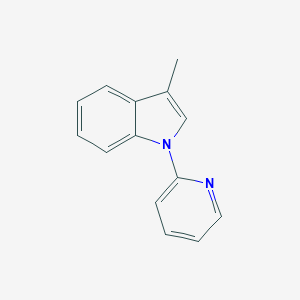
3-Methyl-1-(pyridin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pyridin-2-yl)-1H-indole, also known as MPI, is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a pyridinyl group attached to an indole ring. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole is not fully understood. However, it has been suggested that 3-Methyl-1-(pyridin-2-yl)-1H-indole acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to decreased inflammation and cell proliferation, which may contribute to the anti-inflammatory and anti-cancer properties of 3-Methyl-1-(pyridin-2-yl)-1H-indole.
Biochemische Und Physiologische Effekte
3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-1-(pyridin-2-yl)-1H-indole has also been found to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-1-(pyridin-2-yl)-1H-indole in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-Methyl-1-(pyridin-2-yl)-1H-indole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-1-(pyridin-2-yl)-1H-indole. One area of interest is the development of 3-Methyl-1-(pyridin-2-yl)-1H-indole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole and its potential therapeutic applications. 3-Methyl-1-(pyridin-2-yl)-1H-indole may also have applications in the field of neurology, as it has been found to have neuroprotective effects. Further research is needed to explore these potential applications.
Synthesemethoden
3-Methyl-1-(pyridin-2-yl)-1H-indole can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing 3-Methyl-1-(pyridin-2-yl)-1H-indole is the Pictet-Spengler reaction, which involves the condensation of tryptamine and 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pyridin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Methyl-1-(pyridin-2-yl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
116359-75-2 |
|---|---|
Produktname |
3-Methyl-1-(pyridin-2-yl)-1H-indole |
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
InChI-Schlüssel |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Synonyme |
3-methyl-1-pyridin-2-yl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



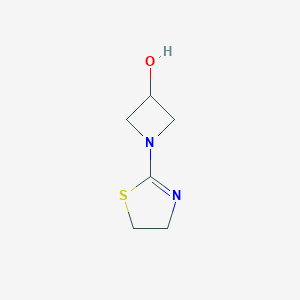
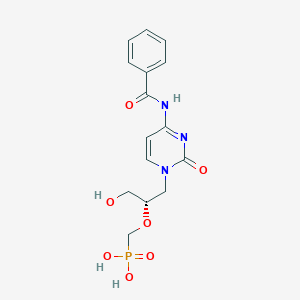
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
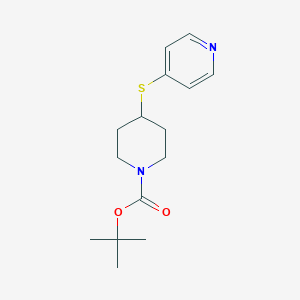
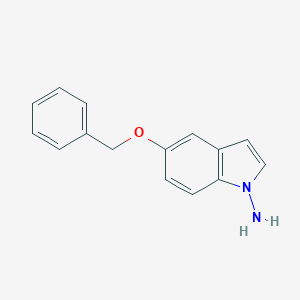
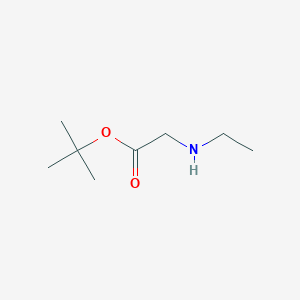
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

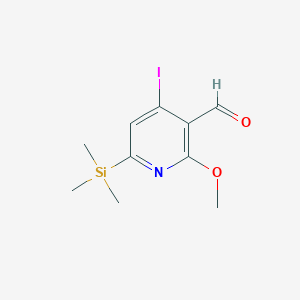
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
